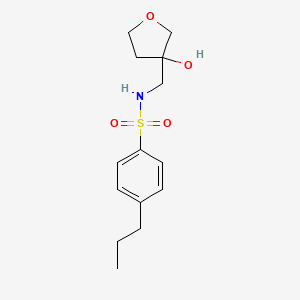

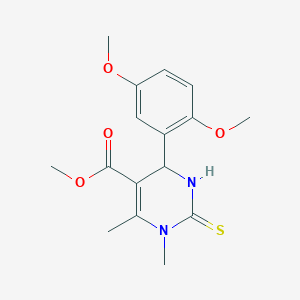

![molecular formula C19H22ClN3O3S B2918983 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899758-62-4](/img/structure/B2918983.png)

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a 3-chlorophenylpiperazine derivative with an ethylsulfonylethylamine moiety, followed by condensation with a benzoyl chloride . The detailed synthetic pathway and reaction conditions are documented in peer-reviewed literature .

Scientific Research Applications

Dopamine D4 Receptor Ligand

This compound has been identified as a potent and selective ligand for the Dopamine D4 receptor . This receptor subtype is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Parkinson’s disease, and attention deficit hyperactivity disorder (ADHD). As a ligand, it can be used to study receptor binding characteristics and to screen for potential therapeutic agents targeting these conditions.

Anti-Tubercular Activity

Research has indicated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis . The compound’s efficacy in inhibiting the growth of tuberculosis bacteria makes it a potential candidate for the development of new anti-tubercular drugs, which is crucial given the rising resistance to existing medications.

Antiproliferative Agent

Compounds containing arylpiperazine moieties, such as N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide , have shown application in anti-proliferative therapies . They can be used to inhibit the growth of various cancer cell lines, making them valuable for cancer research and potential therapeutic interventions.

Antibacterial and Antifungal Properties

Some derivatives have been synthesized and tested for their antibacterial and antifungal properties . While not all derivatives show activity, the structural backbone of this compound provides a platform for developing new antimicrobial agents through further chemical modifications.

Pharmacokinetic Modulation

The piperazine ring found in this compound is known to positively modulate the pharmacokinetic properties of drug substances . This includes improving the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals, which is essential for the development of drugs with better efficacy and reduced side effects.

Neurotransmitter Receptor Studies

Due to its affinity for certain neurotransmitter receptors, this compound can be used in the study of receptor-ligand interactions . This application is significant for understanding the mechanisms of action of various psychoactive drugs and for the discovery of new therapeutic agents targeting these receptors.

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide should adhere to standard laboratory practices, including proper protective gear and ventilation. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders .

Pharmacokinetics

It is noted that the compound is soluble in dmso , which could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a potent and selective d4 dopamine receptor ligand , it can be inferred that the compound may modulate neurological processes controlled by this receptor, potentially influencing cognition, learning, and emotion .

properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-17-7-4-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZFTNXVLANUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

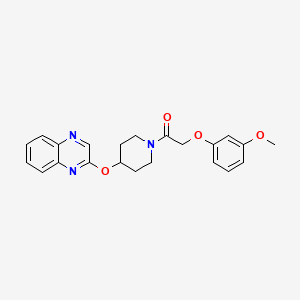

![4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2918900.png)

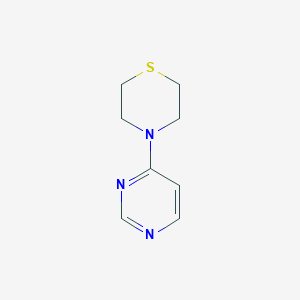

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

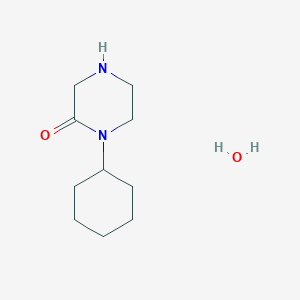

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)